2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide
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Overview
Description
2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide is an organic compound with the molecular formula C₁₄H₁₂N₄. It is known for its unique structure, which includes a fluorenylidene group attached to a hydrazinecarboximidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide typically involves the reaction of fluorenone with hydrazine derivatives. One common method is the Hantzsch reaction, where fluorenone is reacted with hydrazinecarbothioamide in the presence of α-halocarbonyl compounds in solvents like tetrahydrofuran (THF) or 1,4-dioxane . The reaction can proceed without a base catalyst, although the presence of a base can shorten the reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent usage, and purification processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The hydrazinecarboximidamide moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, fluorenyl derivatives, and substituted hydrazinecarboximidamides .
Scientific Research Applications
2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s fluorescent properties are due to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide: Similar in structure but contains a carbothioamide group instead of a carboximidamide group.
(E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: A derivative with a hydroxybenzylidene group, known for its fluorescent properties.
(E)-1-(2-hydroxynaphtylidene)-2-(9H-fluoren-9-ylidene)hydrazine: Another fluorescent derivative with a hydroxynaphtylidene group.
Uniqueness
2-(9H-Fluoren-9-ylidene)hydrazinecarboximidamide stands out due to its combination of a fluorenylidene group and a hydrazinecarboximidamide moiety, which imparts unique chemical and biological properties.
Properties
CAS No. |
69742-01-4 |
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Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(fluoren-9-ylideneamino)guanidine |
InChI |
InChI=1S/C14H12N4/c15-14(16)18-17-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H4,15,16,18) |
InChI Key |
LXHWLVUDHIGVBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=C(N)N |
solubility |
24 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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